molecular formula C18H19N3O6S B3685627 {4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(3-NITROPHENYL)METHANONE

{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(3-NITROPHENYL)METHANONE

Cat. No.: B3685627
M. Wt: 405.4 g/mol
InChI Key: RSQLEZBFPOCGQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(3-NITROPHENYL)METHANONE: is a complex organic compound that features a combination of aromatic and heterocyclic structures. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both a sulfonyl group and a nitro group in its structure suggests that it may exhibit unique chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(3-NITROPHENYL)METHANONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 4-methoxybenzenesulfonyl chloride under basic conditions to form 4-[(4-methoxyphenyl)sulfonyl]piperazine.

    Coupling with 3-Nitrobenzoyl Chloride: The next step involves the acylation of the piperazine derivative with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(3-NITROPHENYL)METHANONE: can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The methoxy group can be substituted by nucleophiles under appropriate conditions, leading to the formation of various derivatives.

    Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of various substituted derivatives.

    Oxidation: Formation of carboxylic acid derivatives.

Scientific Research Applications

{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(3-NITROPHENYL)METHANONE: has several applications in scientific research:

    Medicinal Chemistry: It may be explored as a potential drug candidate due to its unique structural features and possible biological activity.

    Materials Science: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Studies: Its biological activity can be studied to understand its mechanism of action and potential therapeutic uses.

    Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of {4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(3-NITROPHENYL)METHANONE would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The presence of the sulfonyl and nitro groups suggests that it could form strong interactions with its molecular targets, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(3-NITROPHENYL)METHANONE: can be compared with other compounds that have similar structural features:

    {4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(3-CHLOROPHENYL)METHANONE: Similar structure but with a chloro group instead of a nitro group.

    {4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(3-AMINOPHENYL)METHANONE: Similar structure but with an amino group instead of a nitro group.

    {4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(3-HYDROXYPHENYL)METHANONE: Similar structure but with a hydroxyl group instead of a nitro group.

The uniqueness of This compound lies in the presence of both the sulfonyl and nitro groups, which can impart distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-(3-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O6S/c1-27-16-5-7-17(8-6-16)28(25,26)20-11-9-19(10-12-20)18(22)14-3-2-4-15(13-14)21(23)24/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSQLEZBFPOCGQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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